molecular formula C14H11NOS B14597900 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde CAS No. 61254-94-2

6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde

Cat. No.: B14597900
CAS No.: 61254-94-2
M. Wt: 241.31 g/mol
InChI Key: WXOWKIKUWIDQLA-UHFFFAOYSA-N
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Description

6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde is a heterocyclic compound that features a unique structure combining a thieno-pyrrole core with a phenyl and a formyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms the thieno-pyrrole core, which can then be further functionalized to introduce the methyl and phenyl groups.

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA and proteins, affecting their function and leading to various biological effects .

Properties

CAS No.

61254-94-2

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

6-methyl-5-phenylthieno[2,3-b]pyrrole-2-carbaldehyde

InChI

InChI=1S/C14H11NOS/c1-15-13(10-5-3-2-4-6-10)8-11-7-12(9-16)17-14(11)15/h2-9H,1H3

InChI Key

WXOWKIKUWIDQLA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1SC(=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

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